Benzamide-carbonyl-13C
Overview
Description
Benzamide-carbonyl-13C is a labeled compound where the carbonyl carbon atom is enriched with the carbon-13 isotope. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of molecules. The compound has the molecular formula C₆H₅¹³CONH₂ and is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzamide-carbonyl-13C can be synthesized through the direct condensation of benzoic acid and ammonia or amines in the presence of a catalyst. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: In industrial settings, this compound is typically produced using similar condensation reactions but on a larger scale. The use of stable isotope-labeled precursors, such as carbon-13 labeled benzoic acid, is essential. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction of this compound can yield benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide-carbonyl-13C is widely used in scientific research due to its isotopic labeling:
Chemistry: It is used in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound is used to trace metabolic pathways and study enzyme mechanisms.
Medicine: It aids in the development of pharmaceuticals by providing insights into drug interactions and metabolism.
Mechanism of Action
The mechanism of action of benzamide-carbonyl-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, including enzymes and receptors, providing detailed information about their structure and function.
Comparison with Similar Compounds
Benzamide: The non-labeled version of benzamide-carbonyl-13C.
Benzoic acid-carbonyl-13C: Another carbon-13 labeled compound used in similar applications.
4-Methoxybenzoic acid-carbonyl-13C: A derivative with a methoxy group, used for more specific studies.
Uniqueness: this compound is unique due to its specific labeling at the carbonyl carbon, providing distinct advantages in NMR spectroscopy. This labeling allows for precise studies of molecular interactions and dynamics, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479997 | |
Record name | Benzamide-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-12-2 | |
Record name | Benzamide-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 88058-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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